molecular formula C12H14N2O5 B14244139 1-(5-Methoxy-2-nitrophenyl)-L-proline CAS No. 479677-33-3

1-(5-Methoxy-2-nitrophenyl)-L-proline

Cat. No.: B14244139
CAS No.: 479677-33-3
M. Wt: 266.25 g/mol
InChI Key: YRIMYZGFWIXUPY-JTQLQIEISA-N
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Description

1-(5-Methoxy-2-nitrophenyl)-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a methoxy group at the 5th position and a nitro group at the 2nd position on the phenyl ring, which is attached to the L-proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-2-nitrophenyl)-L-proline typically involves the nitration of 5-methoxyphenyl compounds followed by coupling with L-proline. The reaction conditions often include the use of nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids. The nitration reaction is usually carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2-nitrophenyl)-L-proline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfuric acid.

Major Products Formed

    Oxidation: Formation of 5-methoxy-2-nitrobenzaldehyde or 5-methoxy-2-nitrobenzoic acid.

    Reduction: Formation of 1-(5-methoxy-2-aminophenyl)-L-proline.

    Substitution: Formation of halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

1-(5-Methoxy-2-nitrophenyl)-L-proline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-nitrophenyl)-L-proline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitrophenol: Shares the methoxy and nitro groups but lacks the proline moiety.

    5-Methoxy-2-nitroaniline: Similar structure but with an amino group instead of the proline moiety.

    5-Methoxy-2-nitrobenzoic acid: Similar aromatic structure but with a carboxylic acid group.

Uniqueness

1-(5-Methoxy-2-nitrophenyl)-L-proline is unique due to the presence of the L-proline moiety, which imparts distinct stereochemical and physicochemical properties. This uniqueness makes it a valuable compound for specific applications where the proline moiety plays a crucial role in the compound’s activity and interactions.

Properties

CAS No.

479677-33-3

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

(2S)-1-(5-methoxy-2-nitrophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H14N2O5/c1-19-8-4-5-9(14(17)18)11(7-8)13-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3,(H,15,16)/t10-/m0/s1

InChI Key

YRIMYZGFWIXUPY-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCC[C@H]2C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCCC2C(=O)O

Origin of Product

United States

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